

In-depth Technical Guide: IK-862 Target Protein Binding Affinity

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Compound of Interest

Compound Name: *IK-862*

Cat. No.: *B1674431*

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Disclaimer: Publicly available scientific literature and patent databases do not contain specific quantitative binding affinity data or detailed experimental protocols for the compound designated **IK-862**. This guide will therefore focus on a closely related, well-characterized, and potent selective TACE inhibitor, referred to as Compound 18 in the primary literature, which shares a key structural motif with the "IK" series of inhibitors. The data and methodologies presented herein are representative of how a selective TACE inhibitor like **IK-862** is evaluated and are based on the findings for this surrogate compound.

Executive Summary

This technical guide provides a comprehensive overview of the target protein binding affinity and relevant experimental protocols for a representative selective inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor- α (pro-TNF- α) to its soluble, active form. Inhibition of TACE is a key therapeutic strategy for a range of inflammatory diseases. This document details the binding potency and selectivity of a representative inhibitor and outlines the methodologies used for its characterization.

Target Protein: TACE (ADAM17)

The primary molecular target is the Tumor Necrosis Factor- α Converting Enzyme (TACE), a member of the ADAM family of metalloproteinases. TACE plays a crucial role in the shedding of various cell surface proteins, most notably pro-TNF- α . The inhibition of TACE's catalytic activity

prevents the release of soluble TNF- α , thereby mitigating the downstream inflammatory signaling cascade.

Quantitative Binding Affinity Data

The binding affinity of the representative TACE inhibitor was determined using enzymatic assays and a whole blood assay to assess cellular potency. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target Enzyme	IC ₅₀ (nM)	Selectivity vs. TACE
TACE (porcine)	0.4	-
MMP-1 (Collagenase 1)	>10,000	>25,000-fold
MMP-2 (Gelatinase A)	2,400	6,000-fold
MMP-3 (Stromelysin 1)	>10,000	>25,000-fold
MMP-7 (Matrilysin)	1,400	3,500-fold
MMP-8 (Collagenase 2)	1,200	3,000-fold
MMP-9 (Gelatinase B)	2,700	6,750-fold
MMP-13 (Collagenase 3)	110	275-fold
MMP-14 (MT1-MMP)	5,100	12,750-fold

Human Whole Blood Assay (LPS-stimulated TNF- α production)

Assay	IC ₅₀ (nM)
TNF- α Release	14

Experimental Protocols

Recombinant TACE Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the activity of purified, recombinant TACE.

Methodology:

- **Enzyme Activation:** Recombinant porcine TACE is activated with 1 mM 4-aminophenylmercuric acetate (APMA) in assay buffer (25 mM Tris, pH 8.0, 2.5 μ M ZnCl₂, 0.005% Brij-35) for 1 hour at 37°C.
- **Inhibitor Preparation:** The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
- **Incubation:** The activated TACE enzyme is incubated with the test compound for 10 minutes at room temperature.
- **Substrate Addition:** The fluorescent peptide substrate, (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH₂, is added to initiate the reaction.
- **Fluorescence Measurement:** The rate of substrate cleavage is monitored by measuring the increase in fluorescence (excitation at 328 nm, emission at 393 nm) over time using a fluorescence plate reader.
- **Data Analysis:** The IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Human Whole Blood Assay for TNF- α Production

This assay measures the potency of an inhibitor in a more physiologically relevant cellular environment by assessing its ability to block TNF- α production in human whole blood.

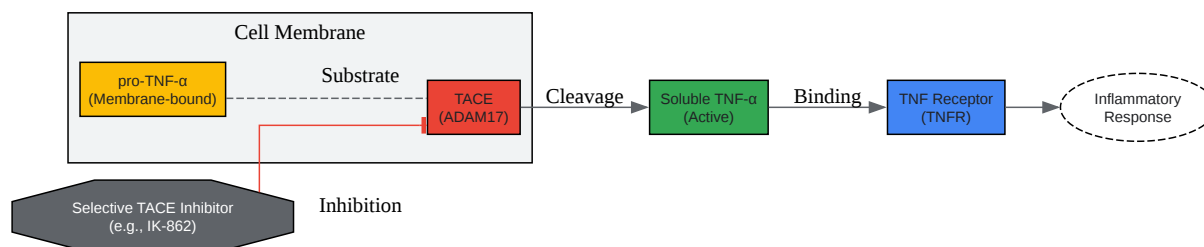
Methodology:

- **Blood Collection:** Fresh human blood is collected from healthy volunteers into heparinized tubes.
- **Compound Incubation:** The test compound, serially diluted in DMSO, is added to the whole blood and pre-incubated for 30 minutes at 37°C.

- **Stimulation:** Lipopolysaccharide (LPS) is added to the blood samples to a final concentration of 100 ng/mL to stimulate the production and release of TNF- α .
- **Incubation:** The stimulated blood is incubated for 4 hours at 37°C.
- **Plasma Separation:** The samples are centrifuged to separate the plasma.
- **TNF- α Quantification:** The concentration of TNF- α in the plasma is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- **Data Analysis:** The IC₅₀ values are calculated from the dose-response curve of TNF- α inhibition.

Visualizations

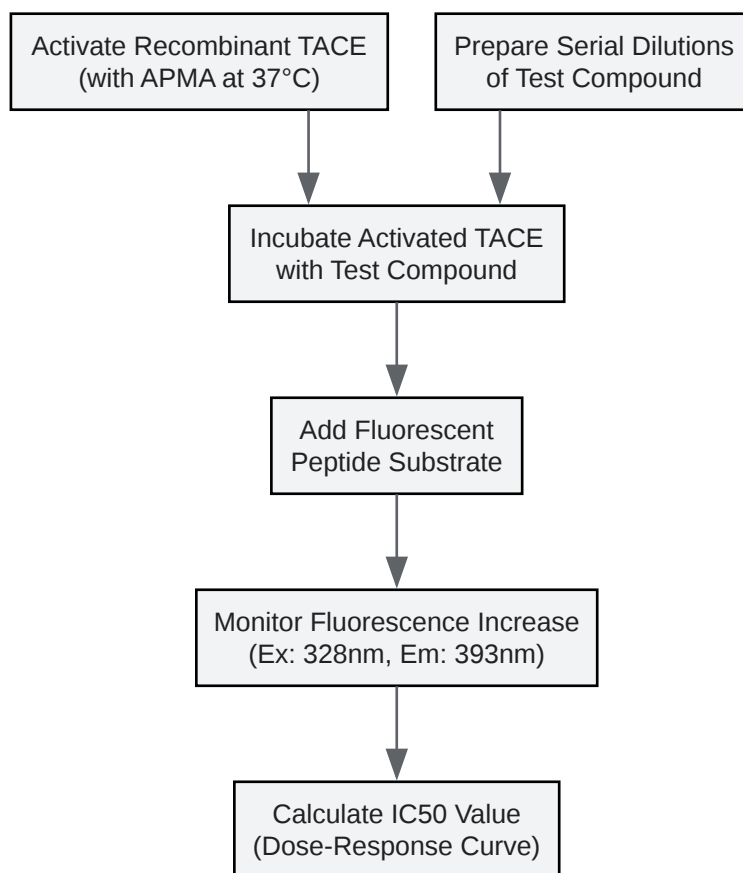
TACE Signaling Pathway



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Caption: TACE-mediated cleavage of pro-TNF- α and its inhibition.

Experimental Workflow for TACE Enzymatic Assay



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Caption: Workflow for the in vitro TACE enzymatic inhibition assay.

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